

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypyrimidine

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Compound of Interest

Compound Name: 4-Hydroxypyrimidine

Cat. No.: B3021889

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Introduction: Beyond a Simple Heterocycle

4-Hydroxypyrimidine, a disarmingly simple heterocyclic compound, represents a cornerstone in medicinal chemistry and biological research. With the molecular formula $C_4H_4N_2O$, it is more than just a pyrimidine derivative; it is a structural alert, a metabolic precursor, and a scaffold for pharmacologically active agents. Its significance is underscored by its presence within the core structures of essential nucleic acid bases like uracil and thymine.^[1] Consequently, a profound understanding of its physicochemical properties is not merely an academic exercise but a prerequisite for its rational application in drug design, synthesis, and formulation.

This guide eschews a conventional data-sheet format. Instead, it delves into the nuanced interplay of structure, tautomerism, and environment that dictates the molecule's behavior. We will explore the causality behind its properties, provide validated experimental frameworks for their determination, and ground these insights in authoritative references.

The Decisive Influence of Tautomerism

The single most critical concept governing the physicochemical landscape of **4-hydroxypyrimidine** is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between two forms: the aromatic hydroxy form (**4-hydroxypyrimidine**) and the non-aromatic oxo or lactam form (4(3H)-pyrimidinone).

Experimental evidence from a variety of techniques, including core-level photoemission spectroscopy and ^{13}C NMR, unequivocally demonstrates that the equilibrium overwhelmingly favors the 4(3H)-pyrimidinone (keto) tautomer in most conditions, particularly in solution.^{[2][3]}^[4] Theoretical calculations further support that the keto structure is the most stable form.^[1] The stability of this tautomer is influenced by the solvent's ability to engage in hydrogen bonding, which can stabilize the zwitterionic character of the oxo form.^[4]

Caption: Tautomeric equilibrium of **4-hydroxypyrimidine**.

Core Physicochemical Data Synopsis

The following table summarizes the key quantitative properties of **4-hydroxypyrimidine**, reflecting the predominance of the 4(3H)-pyrimidinone tautomer.

Property	Value	Source
Molecular Formula	$\text{C}_4\text{H}_4\text{N}_2\text{O}$	^{[5][6]}
Molecular Weight	96.09 g/mol	^{[5][6]}
Appearance	White to slightly yellow powder	^{[6][7]}
Melting Point	166-169 °C	^{[6][7]}
Boiling Point	~180 °C (estimate)	^[6]
Water Solubility	270.3 g/L (at 20 °C)	^[6]
LogP (octanol/water)	-1.38	^[5]
pKa ₁ (Protonation)	1.85 (for Cation formation)	^[6]
pKa ₂ (Deprotonation)	8.59 (for Anion formation)	^[6]

In-Depth Analysis of Key Properties

Acidity, Basicity, and Ionization (pKa)

The molecule's two distinct pKa values are a direct consequence of its structure and the predominant keto tautomer.

- $pK_{a1} = 1.85$: This value corresponds to the protonation of a ring nitrogen atom to form a cation. The relative weakness as a base is typical for pyrimidine systems where lone pair electrons are part of an aromatic-like system.
- $pK_{a2} = 8.59$: This value reflects the deprotonation of the N-H proton at position 3 of the pyrimidinone ring. This acidity is significantly higher than that of a simple amide due to the stabilization of the resulting conjugate base through charge delocalization across the N-C-O system and the heterocyclic ring.

The ionization state of **4-hydroxypyrimidine** is therefore highly dependent on pH, a critical consideration for drug development, affecting solubility, membrane permeability, and receptor binding.

Solubility and Partitioning (LogP)

With a water solubility of 270.3 g/L, **4-hydroxypyrimidine** is highly soluble.^[6] This is attributable to the polar lactam functionality of the dominant keto tautomer, which readily participates in hydrogen bonding with water molecules as both a donor (N-H) and an acceptor (C=O).

The LogP value of -1.38 further quantifies its hydrophilic nature, indicating a strong preference for the aqueous phase over an immiscible organic phase like octanol.^[5] This characteristic is pivotal for formulation scientists developing aqueous-based delivery systems.

Validated Experimental Protocols

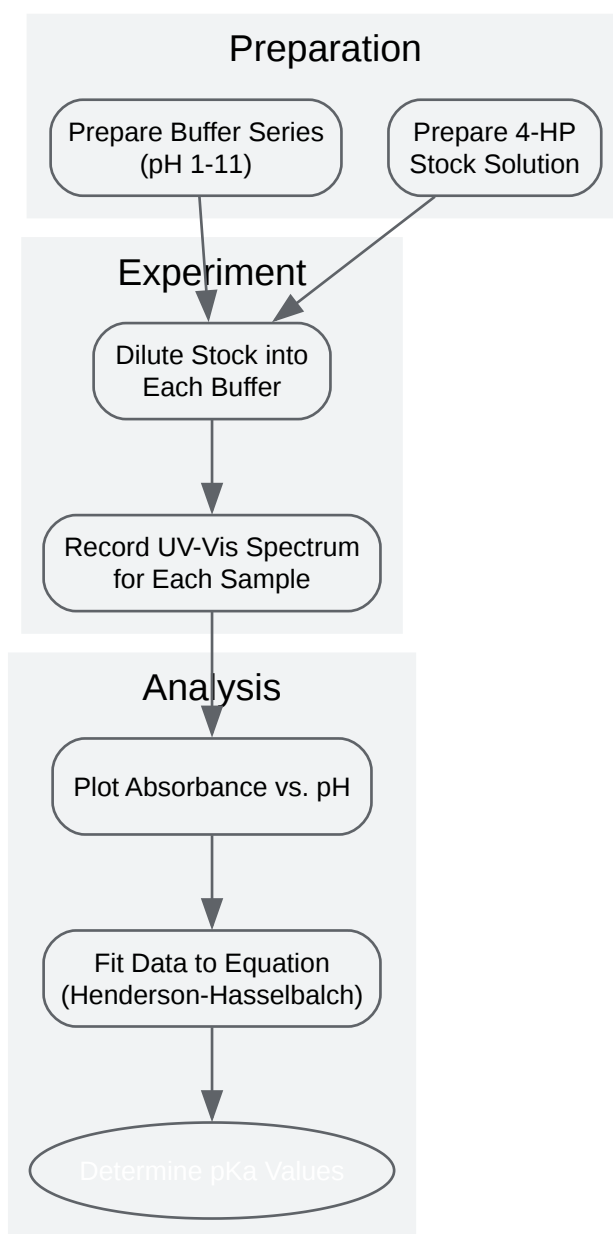
To ensure scientific integrity, the determination of these properties must follow robust, reproducible methodologies.

Protocol 1: Determination of pK_a by UV-Spectrophotometric Titration

This method is ideal for chromophoric molecules like **4-hydroxypyrimidine**, whose UV absorbance spectrum shifts as its ionization state changes with pH.

Methodology:

- **Reagent Preparation:** Prepare a series of buffer solutions with known pH values, spanning a range from ~pH 1 to pH 11. Prepare a concentrated stock solution of **4-hydroxypyrimidine** in deionized water.
- **Sample Preparation:** For each buffer, prepare a sample by diluting a precise aliquot of the stock solution to a final concentration suitable for UV-Vis analysis (typically in the 10-50 μM range).
- **Spectroscopic Measurement:** Record the full UV absorbance spectrum (e.g., 200-400 nm) for each sample at a constant temperature (e.g., 25 °C).
- **Data Analysis:** Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths against pH.
- **pKa Calculation:** Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use appropriate software to determine the inflection point(s), which correspond to the pKa values.



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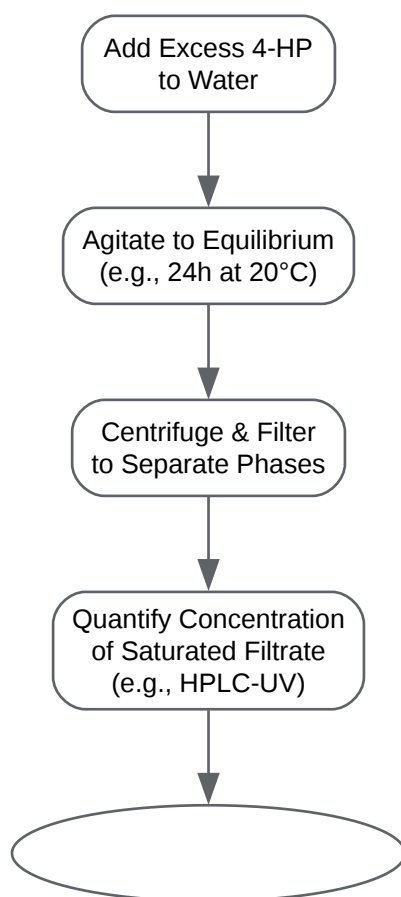
Caption: Workflow for pKa determination via spectrophotometric titration.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the solubility of a compound in water.

Methodology:

- **System Setup:** Add an excess amount of solid **4-hydroxypyrimidine** to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 20 °C).
- **Equilibration:** Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A preliminary test should confirm the time required to reach equilibrium.
- **Phase Separation:** Cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).
- **Quantification:** Accurately dilute the saturated filtrate and determine the concentration of **4-hydroxypyrimidine** using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.
- **Calculation:** Calculate the solubility in g/L based on the measured concentration and dilution factor.



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Caption: Workflow for solubility determination via the shake-flask method.

Significance in Research and Development

The physicochemical profile of **4-hydroxypyrimidine** directly impacts its utility. Its structure is a key feature in molecules with demonstrated biological activities, including antiviral and anti-tumor effects.[1][6] Furthermore, it is known to act as an enzyme inhibitor, targeting enzymes like hypoxanthine(guanine) and xanthine phosphoribosyltransferases.[6] For drug developers, the high water solubility and defined pKa values are critical parameters for designing formulations and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

4-Hydroxypyrimidine is a molecule defined by the dominance of its 4(3H)-pyrimidinone tautomer. This structural preference is the root cause of its high polarity, excellent water solubility, and distinct acidic and basic characteristics. A thorough grasp of these interconnected properties, validated by robust experimental protocols, is essential for any scientist seeking to leverage this versatile heterocyclic scaffold in research and development.

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